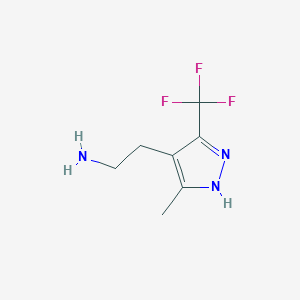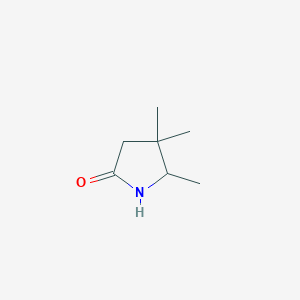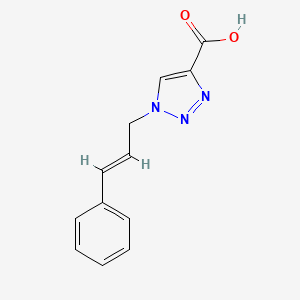![molecular formula C27H23N3O6 B1466002 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid CAS No. 204322-92-9](/img/structure/B1466002.png)
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid is a useful research compound. Its molecular formula is C27H23N3O6 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Scientific Research
Enzymatic Reactions and Bioremediation
Complex organic compounds often serve as substrates or inhibitors in enzymatic reactions. For example, enzyme-mediated degradation of organic pollutants is a critical area of research, particularly in environmental biotechnology. Compounds with intricate structures similar to the specified chemical could be investigated for their potential roles in enhancing the efficiency of bioremediation processes, either as mediators that facilitate the breakdown of recalcitrant pollutants or as model compounds to study the mechanisms of enzymatic action and inhibition (Husain & Husain, 2007).
Pharmacological Research
In pharmacology, detailed investigation of complex molecules can lead to the discovery of new drugs or therapeutic agents. Molecules with specific functional groups and stereochemistry may interact with biological targets in unique ways, leading to innovative treatments for various diseases. Research into compounds like chlorogenic acid, for example, has shown diverse pharmacological activities, including antioxidant, antibacterial, and anti-inflammatory effects, which highlight the potential therapeutic roles of complex organic molecules (Naveed et al., 2018).
Analytical and Bioanalytical Applications
The development of analytical methods for detecting and quantifying chemical compounds in biological systems is another vital area of research. Complex organic molecules can serve as standards or reagents in developing new analytical techniques, including chromatography, mass spectrometry, and spectrophotometry. These methods are essential for understanding the pharmacokinetics, distribution, metabolism, and excretion (ADME) of pharmaceuticals and for monitoring environmental pollutants (Munteanu & Apetrei, 2021).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminoethylamine with 9H-fluoren-9-ylmethoxycarbonyl chloride to form the intermediate, which is then reacted with 2,4-dioxoquinazoline-1-acetic acid to yield the final product.", "Starting Materials": [ "2-aminoethylamine", "9H-fluoren-9-ylmethoxycarbonyl chloride", "2,4-dioxoquinazoline-1-acetic acid" ], "Reaction": [ "Step 1: 2-aminoethylamine is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dioxolan-4-one.", "Step 2: The intermediate is then reacted with 2,4-dioxoquinazoline-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product, 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid." ] } | |
CAS No. |
204322-92-9 |
Molecular Formula |
C27H23N3O6 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid |
InChI |
InChI=1S/C27H23N3O6/c28-12-13-29-25(33)24-20(10-5-11-22(24)30(27(29)35)14-23(31)32)26(34)36-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,21H,12-15,28H2,(H,31,32) |
InChI Key |
UERYYFXGRSOTPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)






![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)

![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)




